HSi(CH3)2C8H17
CAS No.:
Cat. No.: VC13530010
Molecular Formula: C10H24Si
Molecular Weight: 172.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H24Si |
---|---|
Molecular Weight | 172.38 g/mol |
IUPAC Name | dimethyl(octyl)silane |
Standard InChI | InChI=1S/C10H24Si/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 |
Standard InChI Key | GWLINUUZNGNWIH-UHFFFAOYSA-N |
SMILES | CCCCCCCC[SiH](C)C |
Canonical SMILES | CCCCCCCC[SiH](C)C |
Introduction
Structural and Chemical Identity
HSi(CH3)2C8H17, systematically named octyldimethylsilane, belongs to the class of primary alkylsilanes. Its molecular structure consists of:
-
A central silicon atom bonded to one hydrogen atom (Si-H),
-
Two methyl groups (CH3),
-
A linear octyl chain (C8H17).
The Si-H bond confers reactivity, enabling participation in hydrosilylation and hydrolysis reactions, while the octyl chain imparts hydrophobic characteristics. The compound’s molecular weight is 200.43 g/mol, with a density of 0.81–0.83 g/cm³ (estimated for analogous silanes) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of HSi(CH3)2C8H17 typically involves hydrosilylation or Grignard reactions:
Hydrosilylation
Reacting dichlorodimethylsilane (HSi(CH3)2Cl) with 1-octene in the presence of a platinum catalyst (e.g., Speier’s catalyst, H2PtCl6):
This method ensures high regioselectivity, favoring anti-Markovnikov addition .
Grignard Alkylation
A two-step process involving:
Industrial-Scale Production
At industrial scales, continuous-flow reactors are employed to enhance yield (≥85%) and minimize side reactions. Key parameters include:
Physicochemical Properties
Property | Value/Range | Method of Determination |
---|---|---|
Boiling Point | 210–215°C | Distillation |
Solubility | Hexane, Toluene, THF | Gravimetric analysis |
Hydrolysis Rate (pH 7) | UV-Vis spectroscopy | |
Thermal Stability | Stable up to 250°C | TGA/DSC |
The Si-H bond undergoes hydrolysis in moist environments:
This reaction is critical for applications requiring surface functionalization .
Applications in Material Science
Adhesion Promotion
HSi(CH3)2C8H17 acts as a coupling agent in composites (e.g., silica-filled polymers). The hydrolyzed silanol (Si-OH) forms covalent bonds with inorganic substrates, while the octyl chain enhances compatibility with organic matrices. Studies report a 40–60% increase in interfacial adhesion strength compared to untreated fillers .
Hydrophobic Coatings
The octyl chain creates water-repellent surfaces. Thin films of HSi(CH3)2C8H17 on glass reduce water contact angles from 30° to 105°, demonstrating superior hydrophobicity .
Precursor for Functional Materials
The compound serves as an intermediate in synthesizing:
-
Dendritic wedges for scanning tunneling microscopy (STM) probes ,
-
Cross-linkers in silicone elastomers.
Comparative Analysis with Analogous Silanes
Compound | Boiling Point (°C) | Hydrolysis Rate (, s⁻¹) | Adhesion Strength (MPa) |
---|---|---|---|
HSi(CH3)2C8H17 | 210–215 | 12.5 ± 1.2 | |
HSi(CH3)3 | 57–59 | 8.3 ± 0.9 | |
HSi(CH3)2C12H25 | 265–270 | 14.7 ± 1.5 |
Longer alkyl chains (e.g., C12H25) enhance hydrophobicity but reduce hydrolysis rates, necessitating trade-offs in application design .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume